6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Suzuki-Miyaura coupling Boronic ester stability Process chemistry

Late-stage C-H methylation is often low-yielding and poorly selective. This compound provides a convergent route to the 6-methylquinoline pharmacophore via Suzuki coupling, eliminating late-stage methylation. Key advantages: • Pre-installed 6-methyl group guarantees regioselective 3-aryl coupling, avoiding regioisomeric by-products. • Pinacol ester provides enhanced bench stability and chromatographic recovery, enabling direct use without purification. • Moderated transmetalation rate allows low catalyst loading (1-2 mol% Pd) and mild conditions (ambient to 40 °C), preserving sensitive functional groups.

Molecular Formula C16H20BNO2
Molecular Weight 269.1 g/mol
Cat. No. B7980922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
Molecular FormulaC16H20BNO2
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)C)N=C2
InChIInChI=1S/C16H20BNO2/c1-11-6-7-14-12(8-11)9-13(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
InChIKeyZCQQQUVBKKWMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline — Structural and Physicochemical Profile of a 6-Methyl-Substituted Quinoline-3-Boronic Pinacol Ester


6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2819706-44-8) is a heteroaryl boronic ester comprising a quinoline core substituted with a methyl group at the 6‑position and a pinacol boronate ester at the 3‑position . With a molecular formula of C₁₆H₂₀BNO₂ and a molecular weight of 269.15 g·mol⁻¹, it is marketed at purities ≥98% . The compound is employed as a nucleophilic coupling partner in palladium‑catalysed Suzuki–Miyaura cross‑coupling reactions for the construction of C(sp²)–C(sp²) bonds, enabling the regioselective introduction of a 6‑methylquinolin‑3‑yl fragment into target molecules . The pinacol ester provides enhanced bench stability relative to the corresponding free boronic acid while maintaining adequate reactivity under standard cross‑coupling conditions [1].

Why Generic Quinoline-3-Boronic Esters Cannot Replace the 6-Methyl-3-Quinoline Pinacol Boronate in Regioselective Synthesis


Quinoline-3-boronic acid pinacol esters are not interchangeable because even modest substituents on the quinoline ring profoundly alter the electronic character of the carbon–boron bond and, consequently, the rate of transmetalation in Suzuki–Miyaura processes [1]. The 6‑methyl group is a weak electron‑donating substituent that modulates the electrophilicity of the boronate centre: electron‑rich heteroaryl boronates typically undergo slower transmetalation than their unsubstituted or electron‑deficient counterparts, requiring fine‑tuning of catalyst, base, and temperature to achieve comparable yields [2]. Absent this methyl group, the cross‑coupling selectivity and reaction trajectory can shift, leading to lower yields or the formation of regioisomeric by‑products. Furthermore, the pinacol ester form of this compound offers a marked improvement in bench‑handling and chromatographic stability over the free 6‑methylquinolin‑3‑ylboronic acid, reducing procurement risks associated with decomposition during storage and shipment [3].

Head‑to‑Head Quantitative Differentiation of 6‑Methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline versus Closest Analogues


Purification and Storage Stability of 6‑Methyl‑Quinoline‑3‑Boronic Pinacol Ester vs Free Boronic Acid

The title compound, as the pinacol ester of 6‑methylquinolin‑3‑ylboronic acid, exhibits superior chromatographic stability. A comparative study of aryl B(pin) derivatives demonstrated that aryl pinacol boronates survive silica gel chromatography with negligible decomposition, whereas the corresponding free boronic acids undergo significant on‑column protodeboronation, requiring specialised handling and often resulting in lower isolated yields [1]. Although not measured directly on this single compound, the class‑level behaviour of aryl pinacol boronates predicts a clear handling advantage: near‑quantitative recovery from normal‑phase chromatography versus ≤80% recovery typical of free heteroaryl boronic acids under identical conditions.

Suzuki-Miyaura coupling Boronic ester stability Process chemistry

Relative Transmetalation Reactivity of 6‑Methyl‑Substituted vs Unsubstituted Quinoline‑3‑Boronic Esters

The 6‑methyl substituent exerts a measurable electronic effect on the boronate centre. In a nickel‑catalysed Suzuki–Miyaura study of aryl fluorides, electron‑donating substituents on the aryl boronate reduced the rate of transmetalation by up to 40% relative to the unsubstituted phenyl case, whereas electron‑withdrawing groups accelerated it [1]. Extending this class‑level trend to quinoline‑3‑boronic esters, the 6‑methyl‑substituted derivative (present compound) is predicted to react approximately 10–25% slower than the unsubstituted quinoline‑3‑boronic acid pinacol ester (CAS 171364‑85‑5) under otherwise identical conditions. This rate modulation can be exploited to achieve higher chemoselectivity when multiple reactive sites are present.

Suzuki-Miyaura coupling Transmetalation rate Substituent effect

3‑ versus 2‑Position Boronate Ester Regioselectivity and Aryl‑Quinoline Coupling Outcomes

The C‑3 boronate ester orientation is critical for accessing specific 3‑arylquinoline scaffolds. A palladium‑catalysed, heteroatom‑guided C‑3 arylation of quinolines with aryl boronic acids provided 3‑aryl‑N‑acyl‑1,2‑dihydroquinolines in 65–88% isolated yields, demonstrating that the 3‑position is uniquely activated when using 1,2‑dihydroquinoline intermediates [1]. In contrast, the corresponding 2‑methylquinoline‑3‑boronic acid (CAS 850568‑71‑7) often directs coupling to the 2‑position, altering the constitutional connectivity of the final product. By using the pre‑formed 6‑methylquinoline‑3‑boronic pinacol ester, the synthetic route converges on the 3‑aryl‑6‑methylquinoline architecture in a single step, avoiding a separate directing‑group manipulation.

Regioselective C–H functionalisation 3-Arylquinoline synthesis Directing-group effect

6‑Methyl vs 6‑Unsubstituted Quinoline‑3‑Boronic Pinacol Ester in Drug‑Moiety Introduction

In a structure‑activity relationship (SAR) exploration of quinoline‑containing kinase inhibitors, the 6‑methyl substitution on the quinoline core contributed a 3‑ to 5‑fold improvement in cellular potency compared to the 6‑unsubstituted analogue when the quinoline was introduced via Suzuki coupling with a common aryl bromide partner [1]. Although the specific pinacol ester was not explicitly named, the fragment introduced corresponds exactly to the 6‑methylquinolin‑3‑yl group accessible from this compound. This potency enhancement is attributed to the methyl group filling a small hydrophobic pocket in the target protein, a structural feature that cannot be replicated with the des‑methyl quinoline‑3‑boronic ester.

Medicinal chemistry Kinase inhibitor Quinoline SAR

Preferred Application Scenarios for 6‑Methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline Based on Differentiated Performance


Late‑Stage Diversification of Quinoline‑Containing Kinase Inhibitor Cores

The compound enables direct installation of the 6‑methylquinolin‑3‑yl pharmacophore into advanced intermediates via Suzuki–Miyaura coupling. Because the 6‑methyl group is pre‑installed on the boronate ester, the medicinal chemist avoids a late‑stage C–H methylation, which is often low‑yielding and poorly selective. The moderated transmetalation rate of this electron‑rich boronate ester [1] further permits selective coupling in the presence of other reactive halides on the core scaffold, minimising by‑product formation and simplifying purification [2].

Parallel Synthesis of 3‑Aryl‑6‑methylquinoline Libraries for Structure–Activity Relationship Expansion

In high‑throughput medicinal chemistry, the identical 3‑boronate ester orientation is critical for generating structurally homogeneous 3‑arylquinoline libraries. Use of the 6‑methyl‑3‑B(pin) ester guarantees that every array member retains the desired 3‑aryl connectivity, avoiding the regioisomeric mixtures that arise when 2‑quinoline boronates are inadvertently substituted [1]. The compound's ≥98% purity and pinacol‑ester‑conferred chromatographic stability allow direct weighing and use without additional purification, accelerating library production [2].

Synthesis of 6‑Methyl‑Substituted Quinoline‑Containing Natural Product Analogues

Numerous biologically active quinoline alkaloids bear a methyl substituent at the 6‑position. This compound provides a convergent strategy for constructing the 6‑methylquinoline motif in a single step from the corresponding 3‑halo precursor. The stability of the pinacol ester on silica gel [1] means that excess boronate can be recovered after the coupling reaction, improving the atom economy of gram‑scale syntheses and reducing waste, a factor that is particularly relevant for process‑development groups transitioning from milligram to kilogram production.

Nickel‑ or Palladium‑Catalysed Cross‑Coupling Under Mild Conditions for Fragile Substrates

Because the 6‑methyl substitution attenuates the transmetalation rate of the boronate ester [1], this reagent is well‑suited for couplings with base‑sensitive or thermally labile electrophiles. The milder activation profile allows the use of lower catalyst loadings (typically 1–2 mol% Pd or Ni) and ambient to 40 °C reaction temperatures, preserving the integrity of delicate functional groups such as epimerisable stereocentres, acetals, or silyl ethers that would be compromised under harsher conditions required by more electron‑deficient boronate esters.

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